5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC19990277
Molecular Formula: C19H18FN7O
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FN7O |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 5-fluoro-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H18FN7O/c1-12(2)27-17-6-4-3-5-15(17)23-18(27)10-21-19(28)14-9-13(20)7-8-16(14)26-11-22-24-25-26/h3-9,11-12H,10H2,1-2H3,(H,21,28) |
| Standard InChI Key | WOILXAVBWTVJOC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Introduction
5-Fluoro-N-{[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]methyl}-2-(1H-Tetrazol-1-yl)benzamide is a complex organic compound that belongs to the benzamide class. It features a benzimidazole moiety substituted with a propan-2-yl group, a tetrazole ring, and a fluorine atom. This compound is notable for its potential biological activities and unique chemical properties, which make it an interesting subject for research in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of 5-Fluoro-N-{[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]methyl}-2-(1H-Tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the benzimidazole unit, the introduction of the tetrazole ring, and the incorporation of the fluorine atom. These steps may require optimization to improve yield and purity.
Biological Activities and Potential Applications
Compounds similar to 5-Fluoro-N-{[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]methyl}-2-(1H-Tetrazol-1-yl)benzamide often exhibit various biological activities, including interactions with enzymes or receptors critical for cellular functions. These interactions can lead to potential therapeutic applications, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-N-{[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]methyl}-2-(1H-Tetrazol-1-yl)benzamide | Benzamide | Contains bromine instead of fluorine |
| 5-Chloro-N-{[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]methyl}-2-(1H-Tetrazol-1-yl)benzamide | Benzamide | Contains chlorine instead of fluorine |
| 4-Methyl-N-{[1-(Propan-2-yl)-1H-Benzimidazol]-5-yloxy}benzamide | Benzamide | Features an ether linkage |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume